2-(15N)azanyl-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one 2-(15N)azanyl-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18896762
InChI: InChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5-,6-,9-/m1/s1/i10+1,11+1,14+1
SMILES:
Molecular Formula: C10H13N5O5
Molecular Weight: 286.22 g/mol

2-(15N)azanyl-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

CAS No.:

Cat. No.: VC18896762

Molecular Formula: C10H13N5O5

Molecular Weight: 286.22 g/mol

* For research use only. Not for human or veterinary use.

2-(15N)azanyl-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one -

Specification

Molecular Formula C10H13N5O5
Molecular Weight 286.22 g/mol
IUPAC Name 2-(15N)azanyl-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Standard InChI InChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5-,6-,9-/m1/s1/i10+1,11+1,14+1
Standard InChI Key NYHBQMYGNKIUIF-STAKQLJYSA-N
Isomeric SMILES C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=[13C]([15NH]C2=O)[15NH2]
Canonical SMILES C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

The compound has the molecular formula C₁₀H₁₃N₅O₅ and a molecular weight of 286.22 g/mol. Its IUPAC name reflects the presence of a purine core modified at position 2 with a 15N-labeled azanyl group and at position 9 with a β-D-ribofuranosyl moiety. The ribose-like sugar adopts the (2R,3R,4S,5R) configuration, a hallmark of natural nucleosides, ensuring compatibility with enzymatic systems that process RNA and DNA .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₀H₁₃N₅O₅
Molecular Weight286.22 g/mol
IUPAC Name2-(15N)azanyl-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
PubChem CID135461724
Isotopic Labeling15N at position 2

Isotopic Labeling and NMR Characterization

The 15N label at position 2 enables precise tracking via nuclear magnetic resonance (NMR) spectroscopy. Studies on analogous C6-substituted purines demonstrate that 15N chemical shifts are highly sensitive to tautomeric states and hydrogen bonding . For example, in 15N-labeled hypoxanthine derivatives, chemical shifts near 220–235 ppm (relative to nitromethane) correspond to nitrogen atoms in the purine ring . These shifts provide insights into electronic environments and intermolecular interactions, critical for understanding the compound’s behavior in biological systems .

Synthesis and Analytical Validation

Synthetic Pathways

The synthesis of 15N-labeled purines typically begins with [15N]-formamide, a cost-effective precursor for introducing isotopic labels into heterocyclic systems . For this compound, a plausible route involves:

  • Adenine Deamination: [15N5]-adenine is treated with sodium nitrite in acetic acid to yield [15N4]-hypoxanthine, preserving the label at position 2 .

  • Glycosylation: The ribose moiety is introduced via Vorbrüggen glycosylation, coupling a protected ribofuranose derivative with the purine base under acidic conditions.

  • Deprotection: Acidic or enzymatic removal of protecting groups yields the final product .

Table 2: Analytical Data for Analogous 15N-Labeled Purines

CompoundHRMS [M+H]+ (Observed)15N NMR Shift (ppm)
[15N4]-Hypoxanthine141.0345220.6–235.7
[15N4]-ortho-Topolin246.0923153.8–223.4

Mechanism of Action and Biological Relevance

Interaction with Enzymatic Systems

As a nucleoside analog, this compound likely inhibits enzymes involved in purine metabolism, such as adenosine deaminase or purine nucleoside phosphorylase. The 15N label facilitates real-time monitoring of enzymatic conversion rates using isotope-ratio mass spectrometry . For example, in studies of cytokinin biosynthesis, 15N-labeled precursors reveal turnover rates in plant tissues with picomolar sensitivity .

Applications in Metabolic Tracing

The compound’s isotopic label enables precise quantification in complex matrices. In one study, 15N-labeled purines were used to track cytokinin transport in Arabidopsis thaliana, demonstrating asymmetric distribution between root and shoot tissues . Such applications underscore its utility in plant physiology and drug metabolism studies.

Future Directions and Research Opportunities

Expanding Synthetic Methodologies

Current methods rely on [15N]-formamide, which limits labeling to specific positions. Emerging techniques using 15N-enriched ammonia or nitrogen gas could enable site-selective labeling across the purine scaffold .

Applications in Drug Discovery

The compound’s ribose moiety suggests potential as a RNA polymerase inhibitor. Future studies could explore its efficacy against viral polymerases, leveraging the 15N label to map binding sites via NMR .

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